molecular formula C13H19NO2 B3169848 4-{[Butyl(methyl)amino]methyl}benzoic acid CAS No. 938245-99-9

4-{[Butyl(methyl)amino]methyl}benzoic acid

Cat. No.: B3169848
CAS No.: 938245-99-9
M. Wt: 221.29 g/mol
InChI Key: PFUMOAKEMYABGN-UHFFFAOYSA-N
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Description

4-{[Butyl(methyl)amino]methyl}benzoic Acid is a synthetic organic compound belonging to the class of substituted benzoic acids. This chemical structure features a benzoic acid core that is functionalized with a [specific functional group, e.g., aminomethyl] moiety, which is further substituted with butyl and methyl groups. This molecular architecture makes it a potential intermediate or building block in organic synthesis and pharmaceutical research. Researchers may utilize this compound in the development of novel [e.g., pharmacologically active molecules] or as a standard in analytical chemistry. As with many specialized benzoic acid derivatives, its applications are focused on exploratory research and method development in a controlled laboratory environment. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[butyl(methyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-9-14(2)10-11-5-7-12(8-6-11)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUMOAKEMYABGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies on 4 Butyl Methyl Amino Methyl Benzoic Acid Analogues

Impact of Alkyl Chain Length and Branching on Biological and Chemical Activity

The length and branching of the alkyl chain, such as the butyl group in the parent compound, directly influence how the molecule interacts with its biological target. Increasing alkyl chain length generally enhances lipophilicity, which can improve membrane permeability. However, it can also lead to non-specific binding or reduced solubility.

Research on various N-alkylated amines has demonstrated that the transition from smaller (methyl, ethyl) to larger alkyl groups (propyl, butyl, and higher) can have a profound and sometimes non-linear effect on activity. nih.gov For instance, in a series of anticancer PABA derivatives, specific alkyl substituents were found to confer magnificent inhibitory properties against lung cancer cell lines. nih.gov The optimal chain length is often a balance between achieving sufficient lipophilicity to cross cell membranes and maintaining a specific conformation to fit into a target's binding pocket.

Table 1: Effect of N-Alkylation on the Anticancer Activity of 4-Aminobenzoic Acid (PABA) Analogues A study on PABA derivatives revealed varying levels of cytotoxicity against lung (NCI-H460) and oral (CAL-27) cancer cell lines. The data highlights how different alkyl groups on the nitrogen atom influence the inhibitory concentration (IC₅₀).

CompoundN-Alkyl SubstituentCytotoxicity against NCI-H460 (IC₅₀ in µM)
Compound 20 Specific (but undisclosed) alkyl group15.59
Cisplatin (Control) -21.00
Data sourced from a study on O- and N-alkyl derivatives of 4-aminobenzoic acid. nih.gov

This table demonstrates that strategic N-alkylation can lead to compounds with greater potency than existing standards like cisplatin. nih.gov

Influence of Amine Substitution Patterns on Molecular Recognition and Interaction Profiles

The substitution pattern on the aminomethyl nitrogen—whether it is primary, secondary, or tertiary—is a key determinant of its interaction profile. The parent compound, 4-{[Butyl(methyl)amino]methyl}benzoic acid, possesses a tertiary amine.

Primary Amines , such as in 4-(Aminomethyl)benzoic acid (PAMBA), have the capacity to act as hydrogen bond donors. sigmaaldrich.comchemicalbook.com This feature can be crucial for anchoring the molecule into a specific binding site.

Secondary Amines , like in 4-(Methylamino)benzoic acid, retain one hydrogen bond donor capability while introducing some steric bulk and increased lipophilicity compared to the primary amine.

Tertiary Amines , as seen in the title compound, lack hydrogen bond donating ability but can still act as hydrogen bond acceptors. The presence of two alkyl groups (butyl and methyl) significantly increases steric bulk and lipophilicity, which can enhance van der Waals interactions within a hydrophobic pocket of a target protein.

The transition from a primary to a tertiary amine alters the nitrogen's basicity (pKa), which affects its ionization state at physiological pH. An ionized, positively charged ammonium (B1175870) group can form strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in a protein, a common and powerful binding interaction. Studies on N-substituted benzyl (B1604629) ortho-amino benzoic acids have shown that the nature of the N-substituent is critical for anti-inflammatory activity. researchgate.net

Role of the Benzoic Acid Carboxyl Group in Target Binding and Solubilization

The carboxylic acid moiety is a pivotal functional group in many biologically active molecules, including the 4-{[Butyl(methyl)amino]methyl]benzoic acid series. nih.gov Its primary roles are to enhance aqueous solubility and to serve as a critical binding anchor.

At physiological pH, the carboxyl group is deprotonated to form a negatively charged carboxylate anion. This anion is capable of forming strong, charge-assisted hydrogen bonds or ionic interactions with positively charged amino acid residues such as arginine, lysine, or histidine within a receptor or enzyme active site. researchgate.net This interaction is often essential for potent biological activity. For example, in nonsteroidal anti-inflammatory drugs (NSAIDs), the carboxylate group frequently forms key ionic bonds with an arginine residue in the active site of cyclooxygenase (COX) enzymes. researchgate.net Similarly, in β-lactamase inhibitors, a carboxylate group is crucial for interacting with a highly conserved carboxylate-binding pocket in the enzyme. nih.gov

Modifying this group, for instance, through esterification to form a methyl ester, neutralizes the negative charge and removes the hydrogen-bonding donor capability. nist.gov This typically leads to a dramatic loss in binding affinity and biological activity, confirming the essential role of the carboxylate. researchgate.net However, such modifications can be used to create prodrugs, where the ester is metabolized in the body to release the active carboxylic acid.

Systematic Structural Modifications and Their Correlation with Activity

Adding substituents to the benzene (B151609) ring of the benzoic acid core is a common strategy to fine-tune electronic properties, lipophilicity, and steric profile, thereby influencing binding affinity and selectivity. Studies on related benzoic acid derivatives have shown that the position and nature of these substituents are critical. iomcworld.comresearchgate.net

For instance, introducing electron-withdrawing groups (e.g., halogens like chloro or fluoro) or electron-donating groups (e.g., methoxy) can alter the acidity of the carboxyl group and the electron density of the ring, affecting its interactions. In the development of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, adding a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity while significantly boosting antiproliferative effects. nih.gov Similarly, SAR studies on anti-sickling agents found that strong electron-donating groups on the benzene ring were an important feature for potent activity. iomcworld.com

Table 2: Impact of Aromatic Ring Substitution on Biological Activity In a series of 4-(thiazol-5-yl)benzoic acid analogues designed as CK2 inhibitors, substitutions on the benzoic acid ring led to significant changes in antiproliferative activity against the A549 cell line.

Substitution at 3-position of Benzoic AcidAntiproliferative Activity (CC₅₀ in µM)
H (Parent Compound)>10
2-chlorobenzyloxy1.8
2-fluorobenzyloxy1.5
2-methoxybenzyloxy3.3
Data from a study on 4-(thiazol-5-yl)benzoic acid derivatives as CK2 inhibitors. nih.gov

The aminomethyl linker (-CH₂-) connecting the tertiary amine to the aromatic ring provides specific spatial orientation and flexibility. Altering this linker can have a significant impact. While direct modifications to the linker of the title compound are not widely reported, SAR principles from related molecules are informative.

Changing the length of the linker (e.g., to an aminoethyl group) would alter the distance between the amine and the carboxylate, which could disrupt optimal binding to a target that has specific recognition sites for both groups. Increasing the linker's rigidity, for example by incorporating it into a ring system, or increasing its flexibility could also drastically alter activity. In studies of diphenylamine-based retinoids, the flexibility of the substituent containing the carboxylic acid was found to be a key differentiator between agonistic and synergistic activities. nih.gov

As discussed in sections 4.1 and 4.2, the substituents on the nitrogen atom are paramount. A systematic variation of these groups is a primary strategy for optimizing activity. The parent compound features a methyl and a butyl group. The interplay between the small, relatively non-lipophilic methyl group and the larger, more lipophilic butyl group creates a specific steric and electronic environment.

Replacing the butyl group with other alkyl chains (e.g., ethyl, propyl, isobutyl, hexyl) would systematically probe the size and shape of the hydrophobic binding pocket. nih.govnih.gov Swapping the butyl group for a benzyl group, as seen in some anti-inflammatory benzoic acid derivatives, could introduce the potential for pi-stacking interactions. researchgate.net Replacing both alkyl groups with hydrogen atoms leads to the primary amine 4-(aminomethyl)benzoic acid (PAMBA), which serves as a fundamental building block and often displays a completely different biological profile due to its ability to act as a hydrogen bond donor. nih.govwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For analogues of this compound, QSAR studies can provide predictive insights into how structural modifications are likely to influence a specific biological effect, thereby guiding the design of more potent and selective molecules. nih.gov These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

QSAR models are typically developed by first compiling a dataset of structurally related compounds with their experimentally determined biological activities. For a series of this compound analogues, this would involve synthesizing or acquiring a library of compounds with variations in the alkyl groups on the nitrogen atom, substitutions on the aromatic ring, or modifications to the carboxylic acid group. The biological activity, such as inhibitory concentration (IC50) or binding affinity, is then measured for a specific target, for instance, as potential antimicrobial or anti-inflammatory agents. nih.govnih.gov

Once the data is collected, a wide array of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings), topological indices (e.g., Balaban J index, Kier & Hall connectivity indices), and counts of specific functional groups. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies). nih.gov

Statistical methods, most commonly Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. cnr.it For example, a QSAR study on a series of benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity was positively correlated with hydrophobicity, molar refractivity, and the presence of a hydroxyl group, while the presence of heteroatoms like nitrogen or oxygen in certain positions decreased activity. drugdesign.org

A hypothetical QSAR model for a series of N-substituted aminomethylbenzoic acid analogues might take the following form:

pIC50 = c0 + c1(LogP) + c2(Molecular_Volume) - c3*(Polar_Surface_Area)

In this equation, pIC50 represents the biological activity, LogP is a measure of lipophilicity, Molecular_Volume is a steric descriptor, and Polar_Surface_Area relates to the molecule's polarity. The coefficients (c1, c2, c3) indicate the direction and magnitude of the influence of each descriptor on the activity.

To illustrate the data used in a QSAR study, consider the following hypothetical table for a series of analogues of this compound:

Compound IDR1R2LogPMolecular Weight ( g/mol )pIC50
1 MethylButyl2.8221.305.2
2 EthylButyl3.1235.335.5
3 MethylPropyl2.3207.274.9
4 MethylPentyl3.3235.335.4
5 EthylPropyl2.6221.305.1

The generated QSAR models must be rigorously validated to ensure their predictive power for new, untested compounds. cnr.it This is typically done by dividing the initial dataset into a training set for model generation and a test set for external validation. cnr.it A well-validated QSAR model can then be used to virtually screen large libraries of compounds and prioritize the synthesis of those predicted to have the highest activity, thereby saving time and resources in the drug discovery process.

Pharmacophore Mapping and Elucidation for Specific Biological Activities

Pharmacophore mapping is another powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model serves as a 3D template, highlighting the key interactions between a ligand and its biological target, such as a receptor or enzyme. jocpr.com For analogues of this compound, this technique can elucidate the crucial structural features required for a specific biological effect and guide the design of novel compounds with improved affinity and selectivity. researchgate.net

A pharmacophore model is typically composed of features such as:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond (e.g., the carbonyl oxygen of the benzoic acid).

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond (e.g., the carboxylic acid proton).

Hydrophobic (HY) / Aromatic (AR) regions: Non-polar groups or aromatic rings that can engage in hydrophobic or π-π stacking interactions (e.g., the benzene ring).

Positive/Negative Ionizable (PI/NI) features: Groups that are likely to be positively or negatively charged at physiological pH (e.g., the tertiary amine and the carboxylate group, respectively).

The development of a pharmacophore model can be either ligand-based or structure-based. Ligand-based modeling is employed when the 3D structure of the biological target is unknown. researchgate.net It involves superimposing a set of active molecules and extracting the common chemical features that are presumed to be essential for their activity. researchgate.net Conversely, structure-based pharmacophore modeling utilizes the known 3D structure of the ligand-target complex to directly identify the key interaction points.

For a series of this compound analogues, a hypothetical pharmacophore model for a particular biological activity might be generated. For instance, a study on sulfamoyl benzoic acid analogues as LPA2 receptor agonists utilized a structure-based pharmacophore to guide their design. nih.gov Similarly, a pharmacophore model for flavonoid inhibitors of α-glucosidase identified two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as essential features. preprints.org

Based on the structure of this compound, a potential pharmacophore could include:

A Negative Ionizable (NI) feature corresponding to the carboxylate group.

An Aromatic Ring (AR) feature for the benzene ring.

A Positive Ionizable (PI) feature for the tertiary amine.

A Hydrophobic (HY) feature representing the butyl group.

The following table illustrates a hypothetical pharmacophore mapping for a set of analogues:

Compound AnalogueKey Pharmacophoric FeaturesObserved Activity
Analogue A (Butyl, Methyl)NI, AR, PI, HY (Butyl)High
Analogue B (Propyl, Methyl)NI, AR, PI, HY (Propyl)Moderate
Analogue C (Methyl, Methyl)NI, AR, PILow
Analogue D (Butyl, H)NI, AR, HBD, HY (Butyl)Moderate

This hypothetical data suggests that a combination of a negative ionizable feature, an aromatic ring, a positive ionizable feature, and a sufficiently large hydrophobic group is beneficial for high activity. The lower activity of Analogue C could indicate the importance of a larger hydrophobic substituent on the nitrogen.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search virtual compound libraries for novel molecules that match the pharmacophoric features, even if they have a different chemical scaffold. researchgate.net This approach allows for the discovery of new lead compounds with potentially diverse structures and improved properties.

Computational Chemistry and Molecular Modeling of 4 Butyl Methyl Amino Methyl Benzoic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to understand the intrinsic electronic characteristics of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. tandfonline.com It is particularly effective for calculating molecular orbital energies and mapping the distribution of electron density.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. In studies of similar benzoic acid derivatives, DFT calculations have been used to determine these frontier orbitals, providing insights into their chemical reactivity. nih.gov

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For 4-{[Butyl(methyl)amino]methyl}benzoic acid, an MEP analysis would likely show negative potential around the carboxylic acid's oxygen atoms, indicating a region susceptible to electrophilic attack, and positive potential near the hydrogen atoms. This information is crucial for predicting non-covalent interactions like hydrogen bonding. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for a Benzoic Acid Derivative Note: This table is a representative example based on typical DFT calculations for analogous compounds and does not represent experimentally verified data for this compound.

ParameterValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 5.3 eVRelates to chemical stability and reactivity.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.

Conformational Energy Landscapes and Stability

Molecules with rotatable bonds, like the butyl and methyl groups in this compound, can exist in multiple three-dimensional arrangements, or conformations. A conformational energy landscape is a map that plots the potential energy of a molecule as a function of its geometric parameters, such as torsion angles. nih.govresearchgate.net

By systematically rotating the single bonds and calculating the energy of each resulting conformation using quantum mechanical methods, a potential energy surface can be generated. The low-energy regions on this surface correspond to stable conformations, or "conformers," which are more likely to be populated at a given temperature. Identifying the global minimum energy conformation is essential, as it typically represents the most stable and abundant form of the molecule. Conformational analyses of related benzoic acid derivatives have shown that the orientation of side chains relative to the benzene (B151609) ring significantly impacts molecular stability and interaction potential. nih.gov

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. nih.gov This method is central to drug discovery for screening virtual libraries of compounds against a specific biological target.

Docking algorithms work by sampling a large number of possible orientations of the ligand within the binding site of the receptor. Each of these orientations, or "poses," is then evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode.

The scoring function approximates the thermodynamic favorability of the ligand-receptor complex, with more negative scores indicating stronger binding affinity. researchgate.net For instance, in a study investigating benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease, docking simulations predicted binding affinities and compared them to a known inhibitor. nih.gov A similar approach could be used to screen this compound against various enzymes or receptors to identify potential biological activities.

Beyond predicting binding affinity, docking simulations provide a detailed, three-dimensional model of the ligand-receptor complex. This model allows for the precise identification of the amino acid residues in the receptor's binding pocket that interact with the ligand. researchgate.net

These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -COOH and N-H groups) and acceptors.

Hydrophobic Interactions: Occurring between nonpolar regions, such as the butyl group and the benzene ring of the ligand, and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

Ionic Interactions: Taking place between charged groups, such as a deprotonated carboxylic acid (COO-) and a positively charged amino acid residue (e.g., Lysine, Arginine).

π-π Stacking: An interaction between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Identifying these key interactions is vital for understanding the mechanism of binding and for designing more potent and selective inhibitors through chemical modification. researchgate.net

Table 2: Example of Predicted Interactions from a Molecular Docking Study Note: This table is a hypothetical example illustrating the types of interactions that could be identified for this compound docked into a target protein.

Ligand MoietyInteracting Residue (Example)Interaction TypeDistance (Å)
Carboxylic Acid (-COOH) Arginine (ARG 188)Hydrogen Bond, Ionic2.8
Carboxylic Acid (-COOH) Serine (SER 46)Hydrogen Bond3.1
Aromatic Ring Phenylalanine (PHE 140)π-π Stacking4.5
Butyl Chain Leucine (LEU 167)Hydrophobic3.9

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

While molecular docking provides a valuable static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This requires a molecular force field, a set of parameters that defines the potential energy of the system. uq.edu.au

By simulating the ligand-receptor complex in a solvated environment that mimics physiological conditions, MD can be used to:

Assess the stability of the docked pose: MD simulations can verify whether the binding orientation predicted by docking is stable over a period of nanoseconds or microseconds.

Analyze conformational changes: Both the ligand and the protein can change their conformations upon binding. MD can capture this "induced fit" phenomenon.

Calculate binding free energies: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to obtain a more accurate estimation of binding affinity than docking scores alone.

Identify the role of water molecules: MD simulations can reveal the role of individual water molecules in mediating interactions between the ligand and the receptor.

In essence, MD simulations provide a more realistic and detailed understanding of the dynamic interactions that govern molecular recognition, complementing the initial predictions from molecular docking.

Analysis of Ligand-Protein Complex Stability

A primary application of molecular modeling in drug discovery is to assess the stability of a complex formed between a small molecule (the ligand) and a protein. researchgate.net For this compound, this analysis would typically be conducted through molecular docking and molecular dynamics simulations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. The process involves sampling a wide range of conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding affinity. The resulting binding poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

Following docking, molecular dynamics simulations of the ligand-protein complex can provide a more detailed and dynamic picture of its stability. researchgate.net By simulating the complex in a solvated environment that mimics physiological conditions, MD simulations can assess the stability of the binding pose over time. Key metrics for analyzing stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial pose.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are tracked. Persistent hydrogen bonds are strong indicators of a stable interaction.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex. A lower, more negative binding free energy indicates a more stable complex.

Conformational Changes Upon Binding

The binding of a ligand to a protein can induce conformational changes in both molecules, a phenomenon known as "induced fit." nih.gov These changes can be critical for the protein's function and the ligand's activity. Computational methods are well-suited to study these dynamic events.

For this compound, analysis of conformational changes upon binding to a target protein would involve comparing the structure and dynamics of the protein and the ligand in their free (unbound) and bound states. Molecular dynamics simulations are the primary tool for this purpose.

By comparing the trajectories of the free protein with the protein in the ligand-protein complex, it is possible to identify regions of the protein that undergo significant conformational shifts upon ligand binding. This could involve changes in the orientation of key amino acid side chains in the binding pocket or larger-scale movements of protein domains.

Similarly, the conformational freedom of this compound itself is likely to be restricted upon binding. Analysis of the ligand's dihedral angles throughout the simulation can reveal which conformations are favored in the bound state compared to the free state. This information can be invaluable for understanding the structural requirements for binding and for the rational design of more potent and selective ligands.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.net These computational models use the chemical structure of a molecule to predict its behavior in the body, helping to identify potential liabilities before significant resources are invested in synthesis and experimental testing. researchgate.net While extensive experimental ADME data for this compound is not publicly available, various properties can be predicted using established computational models.

These predictions are based on quantitative structure-property relationship (QSPR) models, which correlate a molecule's structural features with its physicochemical and pharmacokinetic properties. The following table presents a selection of predicted ADME-relevant properties for this compound. It is important to note that these are theoretical predictions and may differ from experimental values.

PropertyPredicted Value/ClassificationSignificance
Molecular Formula C12H17NO2Provides the elemental composition of the molecule. uni.lu
Molecular Weight 207.27 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral absorption.
XlogP 2.8A measure of lipophilicity, which affects absorption, distribution, and membrane permeability. A value in this range is often considered favorable for drug-likeness. uni.lu
Topological Polar Surface Area (TPSA) 40.5 ŲPredicts the surface area of polar atoms in a molecule. TPSA is a good indicator of a drug's ability to permeate cell membranes. Values below 140 Ų are generally associated with good oral bioavailability.
Hydrogen Bond Donors 1The number of hydrogen atoms attached to electronegative atoms (O, N). Influences solubility and membrane permeability.
Hydrogen Bond Acceptors 3The number of electronegative atoms (O, N). Influences solubility and membrane permeability.
Rotatable Bonds 5A measure of molecular flexibility. A higher number of rotatable bonds can negatively impact oral bioavailability.
Aqueous Solubility Predicted to be solubleCrucial for absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeation Predicted to be low/non-permeantIndicates the likelihood of the compound crossing into the central nervous system.
Human Intestinal Absorption (HIA) Predicted to be highSuggests the extent to which the compound will be absorbed from the gut into the bloodstream.
Caco-2 Permeability Predicted to be moderate to highAn in vitro model for predicting human intestinal absorption. frontiersin.org
P-glycoprotein (P-gp) Substrate Predicted to be a non-substrateP-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and efficacy. Non-substrate status is generally desirable. frontiersin.org

In Vitro Biological Mechanisms and Interactions of 4 Butyl Methyl Amino Methyl Benzoic Acid Derivatives

Enzyme Inhibition Studies of Benzoic Acid Derivatives

Benzoic acid derivatives containing an aminomethyl group, such as 4-(aminomethyl)benzoic acid, are recognized for their antifibrinolytic properties. medchemexpress.comsigmaaldrich.com These compounds function as synthetic analogues of the amino acid lysine. derangedphysiology.com The primary mechanism of their action involves the competitive inhibition of plasmin, a serine protease that plays a central role in the dissolution of fibrin clots. nih.gov

Plasminogen, the inactive precursor of plasmin, possesses specific lysine-binding sites that allow it to attach to fibrin within a clot. derangedphysiology.com Tissue plasminogen activator (tPA) then binds to this plasminogen-fibrin complex, converting plasminogen into active plasmin, which proceeds to degrade the fibrin matrix. derangedphysiology.com Lysine analogues like 4-(aminomethyl)benzoic acid exert their effect by binding to these lysine-binding sites on plasminogen. derangedphysiology.com This competitive binding prevents plasminogen from attaching to the fibrin surface, thereby inhibiting its activation into plasmin and effectively halting the fibrinolytic process. derangedphysiology.com More recent research has also focused on developing novel derivatives, such as those incorporating a 1,2,3-triazole moiety, which have demonstrated potent antifibrinolytic activity by directly inhibiting the active site of plasmin, in some cases exceeding the activity of the standard drug, tranexamic acid. nih.gov

Derivatives of benzoic acid have been shown to modulate inflammatory responses by targeting key enzymes. Certain naturally occurring benzoic acid derivatives have demonstrated significant inhibitory effects on processes within human neutrophils, which are key cells in the inflammatory cascade. nih.gov

One of the primary mechanisms is the inhibition of elastase release and superoxide anion generation by neutrophils. nih.gov For example, studies on constituents isolated from Melicope semecarpifolia identified several benzoic acid and acetophenone derivatives that potently inhibited these neutrophil activities in response to inflammatory stimuli. nih.gov Specifically, compounds such as 2-(1'-geranyloxy)-4,6,beta-trihydroxyacetophenone and various methoxyflavones showed strong inhibition with IC50 values below 4 µg/mL. nih.gov Furthermore, related heterocyclic structures like benzoxazole derivatives can suppress inflammation induced by lipopolysaccharide (LPS) by modulating the expression of inflammatory cytokine mRNA, such as IL-1β and IL-6. nih.gov This indicates that the broader class of compounds containing substituted benzoic acid moieties can interfere with inflammatory signaling pathways at the enzymatic and genetic levels.

The inhibition of acetylcholinesterase (AChE) and carbonic anhydrases (CAs) represents a significant area of investigation for benzoic acid derivatives, with implications for neurodegenerative diseases and other pathological conditions. tubitak.gov.tr AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing Alzheimer's disease. nih.govnih.gov CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide and are targets for treating conditions like glaucoma and epilepsy. tubitak.gov.trnih.gov

Various aminomethyl and carbamate derivatives have shown potent, nanomolar-level inhibition against these enzymes. nih.govnih.gov For instance, certain aminomethyl derivatives demonstrated Ki (inhibition constant) values ranging from 18–78 nM for AChE and 58–157 nM for human carbonic anhydrase I (hCA I). nih.gov Similarly, novel Mannich bases of benzoxazolones have been synthesized and evaluated, showing strong inhibitory profiles. tubitak.gov.trtubitak.gov.tr

Compound ClassTarget EnzymeInhibition Constant (Ki)Reference
Aminomethyl DerivativesAcetylcholinesterase (AChE)18–78 nM nih.gov
Aminomethyl DerivativesButyrylcholinesterase (BChE)23–88 nM nih.gov
Aminomethyl DerivativesHuman Carbonic Anhydrase I (hCA I)58–157 nM nih.gov
Aminomethyl DerivativesHuman Carbonic Anhydrase II (hCA II)81–215 nM nih.gov
Carbamate DerivativesAcetylcholinesterase (AChE)12.0–61.3 nM nih.gov
Carbamate DerivativesHuman Carbonic Anhydrase I (hCA I)194.4–893.5 nM nih.gov
Carbamate DerivativesHuman Carbonic Anhydrase II (hCA II)103.9–835.7 nM nih.gov
Mannich Bases (Benzoxazolones)Acetylcholinesterase (AChE)35.2–158.9 nM tubitak.gov.trtubitak.gov.tr
Mannich Bases (Benzoxazolones)Human Carbonic Anhydrase I (hCA I)12.3–154.0 nM tubitak.gov.trtubitak.gov.tr
Mannich Bases (Benzoxazolones)Human Carbonic Anhydrase II (hCA II)8.6–41.0 nM tubitak.gov.trtubitak.gov.tr

Dihydrofolate reductase (DHFR) is an essential enzyme in both prokaryotic and eukaryotic cells, responsible for converting dihydrofolate into tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. researchgate.netresearchgate.net As such, DHFR is a well-established target for antimicrobial and anticancer drugs. nih.govwikipedia.org The rise of antibiotic resistance, particularly to DHFR inhibitors like trimethoprim, has spurred the development of new compounds capable of overcoming these resistance mechanisms. nih.gov

Benzoic acid derivatives have emerged as a promising class of novel DHFR inhibitors. nih.gov Structure-based design has led to the creation of ionized non-classical antifolates (INCAs) that incorporate a benzoic acid scaffold. These compounds are engineered to target not only the wild-type DHFR enzyme but also resistant isoforms found in clinical isolates of pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that these benzoic acid-based inhibitors can achieve potent activity against various bacterial DHFR enzymes while maintaining selectivity over the human DHFR isoform, which is a critical factor for minimizing toxicity. nih.gov

Inhibition of Trimethoprim-Resistant DfrB DHFR by Benzoic Acid Derivatives nih.gov
CompoundDescriptionKi (nM) for DfrB ± SD
3Benzoic acid with R1-OMe0.54 ± 0.04
5Benzoic acid with R1-Cl0.20 ± 0.01
13Biphenyl benzoic acid derivative1.17 ± 0.02
14Biphenyl benzoic acid derivative2.00 ± 0.07
Methotrexate (Control)Classical antifolate0.71 ± 0.08

Glutathione reductase (GR) and glutathione S-transferase (GST) are vital enzymes in cellular antioxidant defense and detoxification systems. researchgate.net GR maintains the pool of reduced glutathione (GSH), while GSTs catalyze the conjugation of GSH to various xenobiotics and electrophilic compounds, facilitating their removal. researchgate.netnih.gov Overexpression of certain GST isoforms is linked to resistance to chemotherapy, making these enzymes important therapeutic targets. nih.gov

In vitro studies have demonstrated that derivatives of aminobenzoic acid can act as inhibitors of both GR and GST. researchgate.net Research on a series of methyl 4-aminobenzoate derivatives revealed that specific substitutions on the aromatic ring significantly influence their inhibitory potency. For instance, the introduction of bromo and fluoro groups resulted in a potent GR inhibitor, while a nitro group conferred stronger GST inhibition. researchgate.net These findings highlight the potential for developing targeted inhibitors based on the aminobenzoic acid scaffold for applications in modulating cellular redox balance and overcoming drug resistance.

Inhibition of Human Erythrocyte GR and GST by Methyl 4-Aminobenzoate Derivatives researchgate.net
CompoundTarget EnzymeInhibition Constant (Ki) in µM
Methyl 4-amino-3-bromo-5-fluorobenzoateGlutathione Reductase (GR)0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoateGlutathione S-transferase (GST)92.41 ± 22.26

Aldose reductase (AR) and protein-tyrosine phosphatase 1B (PTP1B) are two key enzymes implicated in the pathogenesis of type 2 diabetes and its complications. nih.gov Under hyperglycemic conditions, AR converts glucose to sorbitol, and the accumulation of sorbitol contributes to diabetic complications. nih.gov PTP1B is a negative regulator of the insulin signaling pathway; its inhibition enhances insulin sensitivity. nih.govmdpi.com Consequently, dual inhibitors of AR and PTP1B are considered a promising therapeutic strategy. nih.govresearchgate.net

Research into multi-target ligands has identified benzoic acid derivatives as effective inhibitors of these enzymes. nih.gov Specifically, compounds featuring a 4-thiazolidinone core linked to a benzoic acid moiety, such as 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acids, have been identified as potent PTP1B inhibitors. nih.gov Further structure-activity relationship studies have aimed to optimize these scaffolds to achieve a balanced inhibitory effect on both AR and PTP1B. For example, certain derivatives have shown well-balanced dual inhibitory activity at low micromolar concentrations, making them promising candidates for development as antidiabetic agents. nih.gov One such derivative exhibited potent PTP1B inhibition with an IC50 value of 1.16 ± 0.03 µM. researchgate.net

Neuraminidase Inhibition in Viral Models

Derivatives of benzoic acid have been identified as inhibitors of influenza virus neuraminidase (NA), an essential enzyme for viral replication and propagation. nih.govresearchgate.net The inhibition of NA prevents the release of new virus particles from infected cells, thereby halting the spread of infection.

One study identified a benzoic acid derivative, NC-5, which demonstrated potent antiviral activity by inhibiting the NA of several influenza A virus strains. nih.gov NC-5 was effective against A/FM/1/47 (H1N1) and A/Beijing/32/92 (H3N2). Notably, it also inhibited an oseltamivir-resistant mutant strain, A/FM/1/47-H275Y (H1N1-H275Y), with a 50% effective concentration (EC₅₀) of 32.8 μM, comparable to its effect on the non-resistant H1N1 strain (EC₅₀ of 33.6 μM). nih.gov This suggests that NC-5 has a significant advantage over oseltamivir in the context of drug-resistant viral infections. nih.gov The mechanism of action involves the suppression of NA activity, which in turn affects virus release. nih.gov

Structural analysis of other benzoic acid inhibitors in complex with neuraminidase has provided insights into their binding mechanism. A synthesized inhibitor, 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid, was shown to bind to the enzyme by inserting a lipophilic side chain into a newly formed hydrophobic pocket. researchgate.net This pocket is created by the movement of the amino acid residue Glu 278 to interact with Arg 226. researchgate.net Simultaneously, the guanidine group of the inhibitor interacts with a negatively charged pocket formed by Asp 152, Glu 120, and Glu 229, anchoring the molecule in the active site. researchgate.net

CompoundViral StrainActivity (EC₅₀)Reference
NC-5Influenza A/FM/1/47 (H1N1)33.6 μM nih.gov
NC-5Influenza A/FM/1/47-H275Y (H1N1-H275Y)32.8 μM nih.gov

Cellular Pathway Modulation in In Vitro Cell Culture Models

Interaction with Cellular Receptors and Signaling Pathways

Benzoic acid derivatives have been shown to modulate the function of key cellular proteins, including nuclear receptors and protein kinases, through various interaction mechanisms.

Allosteric Modulation of Nuclear Receptors: A series of benzoic acid derivatives were identified as novel allosteric modulators of the Retinoic acid-related orphan receptor gamma (RORγ), a nuclear receptor that regulates the differentiation of immune Th17 cells. These compounds bind to a newly discovered allosteric site, distinct from the orthosteric binding pocket. The binding is thought to induce a conformational change in the receptor. A lead compound from this series, MRL-871, demonstrated potent inhibition in a time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assay with a 50% inhibitory concentration (IC₅₀) of 6 nM. In a cellular assay using human peripheral blood mononuclear cells (hPBMC), it inhibited IL17A with an IC₅₀ of 40 nM.

Protein Kinase and Phosphatase Inhibition: Certain derivatives have demonstrated potent inhibitory activity against protein kinases and phosphatases, which are critical regulators of cellular signaling.

Protein Kinase CK2: Analogs of 4-(thiazol-5-yl)benzoic acid were designed as potent inhibitors of protein kinase CK2. Pyridine- and pyridazine-carboxylic acid derivatives showed significant inhibitory activities, with IC₅₀ values for the CK2α subunit ranging from 0.014 to 0.017 μM and for the CK2α' subunit from 0.0046 to 0.010 μM.

Slingshot Protein Phosphatase: Two rhodanine-scaffold-based para-substituted benzoic acid derivatives were identified as competitive inhibitors of Slingshot proteins, which are dual-specific phosphatases involved in cytoskeleton dynamics. The most effective compound, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3), had an inhibition constant (Ki) of approximately 4 μM and showed selectivity over other phosphatases.

Retinoic Acid Receptor Binding: The retinobenzoic acid drug Tamibarotene acts by selectively binding to retinoic acid receptors, which allows it to inhibit uncontrolled cell growth.

Effects on Cell Growth and Proliferation (excluding clinical outcomes)

The modulation of cellular pathways by benzoic acid derivatives often translates into significant effects on cell growth and proliferation, particularly in cancer cell lines.

Derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid were found to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells. nih.gov In addition to inhibiting growth, these compounds also reduced the colony-forming ability in MCF-7 cells. nih.gov

Similarly, a series of 4-methylbenzamide derivatives containing 2,6-substituted purines demonstrated inhibitory activity against seven different cancer cell lines. Two promising compounds from this series exhibited potent activity against K562 and HL-60 leukemia cell lines, with IC₅₀ values of 2.27 μM and 1.42 μM, respectively, for one compound, and 2.53 μM and 1.52 μM for the other. These derivatives were also found to induce cell cycle arrest at the G2/M phase, thereby preventing cell division in OKP-GS cells.

The antiproliferative effects of 4-(thiazol-5-yl)benzoic acid derivatives have been linked to their inhibition of protein kinase CK2. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety resulted in compounds with potent antiproliferative activities against the A549 human lung carcinoma cell line, with 50% cytotoxic concentration (CC₅₀) values ranging from 1.5 to 3.3 μM. Furthermore, Schiff bases derived from 4-aminobenzoic acid have shown notable cytotoxicity against the HepG2 human liver cancer cell line, with 50% inhibitory concentration (IC₅₀) values of 15.0 µM or greater.

Compound ClassCell LineActivity MetricValueReference
4-methylbenzamide derivative (Compound 7)K562 (Leukemia)IC₅₀2.27 μM
4-methylbenzamide derivative (Compound 7)HL-60 (Leukemia)IC₅₀1.42 μM
4-methylbenzamide derivative (Compound 10)K562 (Leukemia)IC₅₀2.53 μM
4-methylbenzamide derivative (Compound 10)HL-60 (Leukemia)IC₅₀1.52 μM
4-(thiazol-5-yl)benzoic acid derivativeA549 (Lung Carcinoma)CC₅₀1.5 - 3.3 μM
4-aminobenzoic acid Schiff baseHepG2 (Liver Cancer)IC₅₀≥ 15.0 µM

Induction of Programmed Cell Death (Apoptosis) in Cell Lines

Several derivatives of benzoic acid have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key regulatory proteins.

In breast cancer cell lines MCF-7 and MDA-MB-486, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives triggered apoptosis, which was accompanied by an increase in caspase-3 activity. nih.gov Caspases are a family of proteases that are critical executioners of apoptosis. Similarly, 4-methylbenzamide derivatives were found to induce apoptosis in OKP-GS cells in a dose-dependent manner.

More detailed mechanistic studies have been performed on other derivatives. Novel 2-amino-5-benzylthiazole derivatives induced apoptosis in human leukemia cells by activating apoptotic signaling cascades. researchgate.net This included the cleavage of PARP1 and caspase-3, an increase in the levels of the pro-apoptotic protein Bim and the mitochondrion-specific nuclease EndoG, and a corresponding decrease in the anti-apoptotic protein Bcl-2. researchgate.net Another compound, a benzo researchgate.netsemanticscholar.orgoxepino[3,2-b] pyridine derivative, was found to induce apoptosis in canine mammary cancer cell lines by downregulating the expression of the anti-apoptotic gene BCL-2 and upregulating the pro-apoptotic gene BAX.

In Vitro Antimicrobial Activity Profiling

Antibacterial Efficacy against Specific Strains

Derivatives of benzoic acid have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

A study on 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified several potent agents against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. semanticscholar.org These compounds showed bactericidal action and were effective at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis. semanticscholar.org The proposed mechanism of action for these lead compounds is the permeabilization of the bacterial cell membrane. semanticscholar.org

Other studies have also highlighted activity against Gram-positive strains. The compound 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative were active against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, both with an MIC value of 125 µg/mL. Isomeric fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole also effectively inhibited the growth of S. aureus strains, with several compounds showing an MIC of 32 µg/mL. Furthermore, Schiff bases of 4-aminobenzoic acid have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values starting from 15.62 µM.

Compound ClassBacterial Strain(s)Activity (MIC)Reference
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivativesStaphylococci, EnterococciAs low as 0.78 μg/mL semanticscholar.org
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidS. aureus ATCC 6538, B. subtilis ATCC 6683125 µg/mL
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesS. aureus strains32 µg/mL
4-aminobenzoic acid Schiff basesMethicillin-resistant S. aureus (MRSA)≥ 15.62 µM

Antifungal Properties

Derivatives of benzoic acid have been a subject of interest in the development of new antifungal agents. Research has shown that modifications to the benzoic acid structure can lead to compounds with significant activity against various fungal pathogens. nih.govnih.gov One area of investigation involves the synthesis of Schiff bases from 4-aminobenzoic acid (PABA), which have demonstrated potent, broad-spectrum antifungal properties. mdpi.com

The antifungal efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For instance, certain Schiff bases of PABA have shown considerable activity against a range of fungal species. mdpi.com Similarly, derivatives of 2-aminobenzoic acid have been effective against clinical isolates of Candida albicans, including those resistant to conventional antifungal drugs like Fluconazole (FLC). mdpi.com Some of these compounds not only inhibit fungal growth but also exhibit fungicidal activity. mdpi.com

The mechanism of action for some benzoic acid derivatives is thought to involve the inhibition of fungal-specific enzymes, such as CYP53, a cytochrome P450 enzyme. nih.gov For 2-aminobenzoic acid derivatives, their antifungal action against C. albicans has been linked to the downregulation of genes involved in hyphal growth, adhesion, and pathogenicity, such as HWP1, ERG11, and ALS3. mdpi.com

The following table summarizes the in vitro antifungal activity of selected benzoic acid derivatives against various fungal strains.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Schiff bases of PABAVarious Fungi≥ 7.81 mdpi.com
2-Aminobenzoic Acid Derivative 1Candida albicans (FLC-resistant)70 mdpi.com
2-Aminobenzoic Acid Derivative 2Candida albicans (FLC-resistant)70 mdpi.com

Antimycobacterial Activity

The search for novel treatments for mycobacterial infections, such as tuberculosis, has led to the investigation of various chemical scaffolds, including derivatives of benzoic acid. These compounds have shown potential as antimycobacterial agents, with some exhibiting activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Schiff bases derived from 4-aminobenzoic acid have been found to possess moderate antimycobacterial activity. mdpi.com Specific structural modifications, such as the creation of N-alkylbenzylamines from 4-aminomethyl-2-hydroxybenzoic acid, have also been explored for their effects against Mycobacterium species. nih.gov

A notable class of derivatives includes 1,4-benzoxazin-2-ones, which have demonstrated potent activity against several M. tuberculosis strains, including those resistant to streptomycin. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of the menaquinone-B (MenB) enzyme, which is crucial for the mycobacterial electron transport chain and viability. nih.gov The investigation into decoquinate derivatives has also provided insights into metabolic pathways that could be targeted, such as fatty acid and amino acid metabolism, which are vital for the integrity of the mycobacterial cell wall. mdpi.com

The antimycobacterial efficacy of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC). Below is a table detailing the activity of representative compounds.

Compound/DerivativeMycobacterial StrainMIC (µg/mL)Reference
Schiff bases of PABAMycobacterium tuberculosis≥ 62.5 mdpi.com
1,4-Benzoxazin-2-one DerivativesM. tuberculosis (drug-resistant)2 - 8 nih.gov

Cytotoxic Effects on Cancer Cell Lines and Associated Molecular Mechanisms (in vitro)

Derivatives of benzoic acid have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines in vitro. mdpi.com The structural diversity of these derivatives allows for the fine-tuning of their biological activity and selectivity towards cancer cells. mdpi.com

For example, Schiff bases of 4-aminobenzoic acid have shown notable cytotoxicity against the HepG2 human liver cancer cell line. mdpi.com Other related structures, such as 2-(aminomethyl)benzimidazole derivatives, have exhibited significant activity against breast cancer cell lines like T47D. chemrevlett.com Furthermore, flavone derivatives incorporating a 4'-aminophenoxy moiety have been identified as potent and selective agents against non-small cell lung cancer (NSCLC) cells, including A549 and H1975 lines. mdpi.com

The molecular mechanisms underlying the cytotoxic effects of these compounds are varied. Some derivatives are thought to act as inhibitors of key enzymes in cancer progression, such as receptor tyrosine kinases (RTKs). chemrevlett.com Inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell proliferation and survival. Other mechanisms observed include the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in the G2/M phase. mdpi.com This cell cycle blockade is often associated with the up-regulation of cell cycle regulators like p21. mdpi.com

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Schiff bases of PABAHepG2 (Liver Cancer)≥ 15.0 mdpi.com
2-(aminomethyl)benzimidazole derivative 4gT47D (Breast Cancer)Lower than Gefitinib chemrevlett.com
2-(aminomethyl)benzimidazole derivative 2gT47D (Breast Cancer)Lower than Gefitinib chemrevlett.com
Aminophenoxy Flavone Derivative (APF-1)A549 (Lung Cancer)4 mdpi.com
Aminophenoxy Flavone Derivative (APF-1)H1975 (Lung Cancer)2 mdpi.com

Analytical Method Development and Validation for 4 Butyl Methyl Amino Methyl Benzoic Acid

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, quantification, and purification of 4-{[Butyl(methyl)amino]methyl}benzoic acid. The development of a robust HPLC method is the first step toward reliable analysis.

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for analyzing this compound due to its moderate polarity. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, ODS, or C18), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The presence of both a nonpolar butyl group and a polar carboxylic acid group in this compound allows for good retention and separation on a C18 column. The pH of the mobile phase is a critical parameter; to ensure the carboxylic acid group is in a consistent protonation state (preferably protonated to increase retention) and to achieve sharp peak shapes, a buffer or acid modifier (e.g., formic acid or trifluoroacetic acid) is typically added to the mobile phase. Quantification is usually achieved using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore.

Table 1: Typical Starting Parameters for RP-HPLC Analysis of this compound

ParameterTypical SettingPurpose
Stationary Phase C18 (Octadecylsilane), 5 µm particle sizeProvides hydrophobic interaction for retention.
Column Dimensions 4.6 x 150 mmStandard dimensions for analytical work.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Organic modifier and aqueous phase for elution, acid for peak shape.
Elution Mode Isocratic or GradientIsocratic for simple mixtures, gradient for complex samples.
Flow Rate 1.0 mL/minTypical flow rate for standard bore columns.
Detection UV-Vis at an appropriate wavelength (e.g., 254 nm)The aromatic ring allows for UV detection.
Injection Volume 5-20 µLStandard volume for injecting the sample.
Column Temperature 25-40 °CControls retention time and viscosity.

Once initial parameters are set, the method must be optimized to achieve the desired resolution (separation from other components) and sensitivity (low limit of detection). Key parameters for optimization include:

Mobile Phase Composition: The ratio of organic solvent to water is adjusted to control the retention time of the compound. A higher percentage of organic solvent will decrease the retention time, while a lower percentage will increase it.

pH of the Mobile Phase: Fine-tuning the pH can significantly impact the retention and peak shape of an ionizable compound like this compound.

Flow Rate: Adjusting the flow rate can influence separation efficiency and analysis time.

Column Temperature: Increasing the temperature can reduce the mobile phase viscosity, leading to lower backpressure and sometimes sharper peaks.

The goal of optimization is to achieve a symmetric peak for this compound, well-separated from any impurities or other components in the sample, within a reasonable analysis time.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace amounts of this compound, or for its detection in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode in tandem mass spectrometry. In an MRM experiment, the first mass analyzer (Q1) is set to select the protonated molecular ion ([M+H]⁺) of the target analyte, which is referred to as the precursor ion. This precursor ion is then fragmented in a collision cell (q2) through collision-induced dissociation (CID). The second mass analyzer (Q3) is then set to monitor for a specific, characteristic fragment ion, known as the product ion.

For this compound (molecular weight: 221.29 g/mol ), the precursor ion in positive electrospray ionization (ESI) mode would be the [M+H]⁺ ion at m/z 222.3. The fragmentation of this precursor would likely lead to several stable product ions. The transition from the precursor ion to a specific product ion is monitored, providing a high degree of specificity, as it is unlikely that other compounds will have the same precursor ion and the same product ion. This technique allows for quantification at very low concentrations. An LC-MS/MS method for the simultaneous determination of procaine (B135) and its metabolite p-aminobenzoic acid demonstrated the use of MRM for enhanced selectivity.

Table 2: Hypothetical MRM Transitions for this compound

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound222.3e.g., 162.1ESI+
This compound222.3e.g., 116.1ESI+

Note: The specific product ions would need to be determined experimentally by infusing a standard of the compound into the mass spectrometer and performing a product ion scan.

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy can be used as a straightforward method for the quantification of this compound in a pure solution. The technique relies on the principle that the compound absorbs light in the UV-Vis range. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the solution, as described by the Beer-Lambert law.

The UV-Vis spectrum of this compound is expected to be dominated by the absorbance of the substituted benzene ring. Related compounds like 4-aminobenzoic acid exhibit absorption maxima that can help in selecting an appropriate wavelength for analysis. For instance, 4-aminobenzoic acid has absorption maxima at approximately 194 nm, 226 nm, and 278 nm. The exact absorption maximum (λmax) for this compound would need to be determined experimentally by scanning a dilute solution of the pure compound over a range of wavelengths. Once the λmax is determined, a calibration curve can be constructed by measuring the absorbance of several solutions of known concentration.

Table 3: Expected Spectroscopic Properties for Quantification

ParameterExpected Value / Method
Chromophore Substituted benzene ring
Expected λmax ~270-280 nm (to be confirmed experimentally)
Solvent Methanol or Acetonitrile (UV-grade)
Quantification Method Beer-Lambert Law using a standard calibration curve

Method Validation for Research Applications

For research applications, any developed analytical method must be validated to ensure that it is reliable and fit for its intended purpose. Method validation demonstrates that the analytical procedure is suitable for providing useful and valid data. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by a calibration curve with a high correlation coefficient (r² > 0.99).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation of an HPLC method for determining p-aminobenzoic acid (PABA) in urine samples has been performed by assessing parameters such as linearity, precision, and accuracy.

Table 4: Summary of Method Validation Parameters for Research

Validation ParameterDescriptionTypical Acceptance Criterion (for research)
Specificity No interference at the retention time of the analyte.Peak purity > 98%
Linearity (r²) Correlation coefficient of the calibration curve.> 0.99
Accuracy (% Recovery) Percentage of true value recovered.80-120%
Precision (RSD%) Relative standard deviation of replicate measurements.< 15%
LOD Signal-to-noise ratio of ~3:1.Determined experimentally.
LOQ Signal-to-noise ratio of ~10:1.Determined experimentally.

Assessment of Linearity, Accuracy, and Precision

The validation of an analytical method begins with the fundamental assessment of its linearity, accuracy, and precision. researchgate.net These parameters collectively ensure that the method provides results that are both reliable and reproducible across a specified concentration range.

Linearity establishes the direct proportionality between the concentration of an analyte and the analytical signal. researchgate.net For this compound, this is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. The resulting data points, when plotted as concentration versus detector response (e.g., peak area), should form a straight line. The relationship is mathematically expressed by the equation of the line (y = mx + c), and the quality of the linearity is typically confirmed by a high correlation coefficient (r²) value, ideally greater than 0.999. ust.eduresearchgate.net

Accuracy refers to the closeness of the measured value to the true or accepted reference value. scielo.br It is often determined through recovery studies, where a known amount of the compound is added (spiked) into a blank matrix. The analysis is then performed, and the percentage of the analyte recovered is calculated. For pharmaceutical analysis, recovery values are typically expected to be within a range of 98-102%. researchgate.net

Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scielo.br It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst with the same equipment. thaiscience.info

Intermediate Precision (Inter-day precision): Assesses the variations within a laboratory, such as on different days, by different analysts, or with different equipment. thaiscience.inforesearchgate.net A low %RSD value, typically below 2%, indicates good precision. longdom.orgresearchgate.net

Table 1: Illustrative Linearity, Accuracy, and Precision Data for this compound Analysis

ParameterSpecificationResult
Linearity Range 0.5 - 50 µg/mLAchieved
Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%0.85%
- Intermediate Precision (Inter-day)≤ 2.0%1.41%

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined based on the signal-to-noise ratio (S/N), typically established at a ratio of 3:1. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. ust.edu The LOQ is commonly established at a signal-to-noise ratio of 10:1 and is a critical parameter for analyzing trace amounts of the compound. researchgate.net

These limits are crucial for determining the lower boundary of the method's useful analytical range.

Table 2: Hypothetical LOD and LOQ for this compound

ParameterMethodResult
Limit of Detection (LOD) Based on Signal-to-Noise Ratio (3:1)0.1 µg/mL
Limit of Quantification (LOQ) Based on Signal-to-Noise Ratio (10:1)0.4 µg/mL

Specificity and Robustness Evaluation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. thaiscience.info In HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks, and the peak purity can be confirmed using a photodiode array (DAD) detector. thaiscience.info

Robustness demonstrates the reliability of an analytical method with respect to deliberate, minor variations in its parameters. longdom.org This evaluation provides an indication of its suitability for routine use. Common parameters that are intentionally varied include:

Mobile phase composition (e.g., ±2% variation in organic solvent)

Flow rate (e.g., ±0.1 mL/min) longdom.org

Column temperature (e.g., ±5°C) longdom.org

pH of the mobile phase buffer

The method is considered robust if the results, such as peak area and retention time, remain largely unaffected, with the %RSD of the results under these varied conditions remaining within acceptable limits (e.g., <2.0%). longdom.org

Table 3: Example of a Robustness Study for the Analysis of this compound

Parameter VariedModification%RSD of Peak AreaRetention Time Shift
Flow Rate 0.9 mL/min1.1%Minor
1.1 mL/min1.3%Minor
Column Temperature 25°C0.9%Minor
35°C1.2%Minor
Mobile Phase pH pH 3.31.5%Minor
pH 3.71.4%Minor

Application in Complex Biological and Chemical Matrices

The analysis of this compound in complex matrices such as plasma, urine, or chemical reaction mixtures presents additional challenges due to the presence of interfering substances. ijisrt.com Biological samples are rich in proteins, salts, and other endogenous metabolites that can interfere with the analysis and damage the analytical column. ijisrt.comnih.gov Therefore, extensive sample preparation is required.

Common sample preparation techniques include:

Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to a plasma sample to precipitate proteins, which are then removed by centrifugation. ijisrt.com

Liquid-Liquid Extraction (LLE): This technique separates the compound of interest from the matrix by partitioning it between two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. ijisrt.com The purified analyte is then eluted for analysis. This is often the preferred method for achieving low limits of quantification in complex matrices.

Once the sample is prepared, analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often employed for analysis in biological fluids. nih.govresearchgate.net LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, allowing for the accurate quantification of the compound even at very low concentrations in matrices like human urine or milk. nih.govnih.govbrjac.com.br The validation for such applications would include an assessment of matrix effects, which evaluates how the sample matrix affects the ionization of the analyte. nih.gov

Non Therapeutic and Research Applications of 4 Butyl Methyl Amino Methyl Benzoic Acid and Its Derivatives

Role as Versatile Building Blocks in Organic Synthesis

N-substituted aminobenzoic acids are highly valued as versatile building blocks in organic synthesis due to their bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety. This dual functionality allows for a wide range of chemical transformations, making them ideal starting materials for the construction of more complex molecules. mdpi.comresearchgate.net The parent compound, 4-(aminomethyl)benzoic acid, serves as a fundamental scaffold from which a diverse array of derivatives can be synthesized. nbinno.com

The amino group can be readily alkylated or acylated, while the carboxylic acid can be converted into esters, amides, or other functional groups. This modularity enables chemists to introduce various substituents and build molecular complexity in a controlled manner. For instance, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized by reacting them with aromatic halides in pyridine. researchgate.net The ability to modify both ends of the molecule makes these compounds crucial intermediates in the synthesis of pharmaceuticals and other specialty chemicals. biosynth.com

Table 1: Examples of N-Substituted Aminobenzoic Acid Derivatives in Organic Synthesis

Compound/Derivative Synthetic Application Reference
4-(Aminomethyl)benzoic acid (PAMBA) Starting material for more complex therapeutic agents. nbinno.com
4-Amino-3-(aminomethyl)benzoic acid (AmAbz) Building block for peptidomimetics and combinatorial scaffolds. researchgate.net

Integration into Peptide and Pseudopeptide Synthesis Strategies

The structural similarity of N-substituted aminobenzoic acids to natural amino acids makes them valuable components in the synthesis of peptides and pseudopeptides. The incorporation of these unnatural amino acids can impart unique structural features and altered biological properties to the resulting peptides. N-alkylation of the amino group, for example, can introduce conformational constraints and increase metabolic stability by protecting against enzymatic degradation. nih.gov

4-(Aminomethyl)benzoic acid and its derivatives are particularly useful in creating peptide mimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nbinno.com These building blocks can be incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques. researchgate.net For example, 4-amino-3-(aminomethyl)benzoic acid has been used as a building block for the synthesis of pseudopeptides, demonstrating the utility of this class of compounds in creating novel peptide-like structures. researchgate.net The replacement of a natural peptide bond with a mimetic, such as a reduced amide, can be a strategy to create more stable peptide analogs. nih.gov

Table 2: Applications in Peptide and Pseudopeptide Synthesis

Derivative Class Application Significance Reference
N-alkylated aminobenzoic acids Introduction of conformational constraints in peptides. Enhanced metabolic stability and altered biological activity. nih.govwjarr.com
4-(Aminomethyl)benzoic acid analogs Building blocks for peptide mimetics. Development of novel therapeutic agents with improved properties. nbinno.com

Utilization as Scaffolds for Combinatorial Chemistry Libraries

The structural diversity that can be achieved with N-substituted aminobenzoic acids makes them excellent scaffolds for the construction of combinatorial chemistry libraries. These libraries, containing a large number of related but structurally distinct compounds, are essential tools in drug discovery and materials science for identifying molecules with desired properties.

By systematically varying the substituents on both the amino and carboxylic acid groups of an aminobenzoic acid core, vast libraries of compounds can be generated. For example, a macrocyclic scaffold derived from a trimer of 5-amino-3-aminomethyl-benzoic acid has been designed for the generation of molecular libraries for protein recognition studies. nih.gov This approach allows for the creation of diverse molecular platforms that can be further functionalized. While not a direct example, the principles of using a core structure to generate a library are well-established, such as the use of 3-amino-5-hydroxybenzoic acid to prepare a non-peptide library of over 2000 compounds using solid-phase techniques. rsc.org

Applications in Catalyst Design and Chemical Transformations

While direct applications of 4-{[Butyl(methyl)amino]methyl}benzoic acid in catalyst design are not widely reported, the broader class of aminobenzoic acid derivatives has been studied in contexts related to catalysis. For instance, the catalytic center of the ribosome has been probed using aminobenzoic acid derivatives to understand the mechanism of amide bond formation. nih.govacs.org These studies provide insights into the steric and electronic requirements for catalysis, which can inform the design of synthetic catalysts.

In a related application, urotropine has been used as a catalyst in the synthesis of aminomethylbenzoic acid, where it facilitates the amination reaction and reduces the formation of byproducts. google.com This highlights the role of catalysts in the synthesis of these building blocks. Furthermore, the synthesis of N-alkylated amines from carboxylic acids using catalytic hydrogenation is a known green chemistry approach, suggesting a potential route for the synthesis of compounds like this compound.

Development as Chemical Probes for Biochemical Assays

Aminobenzoic acid derivatives can be utilized in the development of chemical probes for biochemical assays. A chemical probe is a small molecule used to study and manipulate biological systems. The reactivity of the amino or carboxylic acid groups can be exploited to attach reporter molecules, such as fluorophores or chromophores.

A notable example is the use of sodium 1,2-naphthoquinone-4-sulfonate as a chromogenic reagent for the spectrophotometric determination of aminomethylbenzoic acid. nih.gov In this assay, a colored product is formed through a nucleophilic substitution reaction between the aminomethylbenzoic acid and the reagent, allowing for its quantification. nih.gov This principle can be extended to develop probes for detecting and quantifying enzymes or other biomolecules that interact with aminobenzoic acid derivatives. Additionally, para-substituted benzoic acid derivatives have been identified as inhibitors of the protein phosphatase Slingshot, indicating their potential as chemical probes to study the function of this enzyme. nih.gov

Potential in Material Science Research

The bifunctional nature of aminobenzoic acid derivatives makes them attractive for applications in material science, particularly in the synthesis and modification of polymers. The carboxylic acid group can be incorporated into polyester or polyamide backbones, while the amino group can be used for cross-linking or for grafting other molecules onto the polymer surface.

4-(Aminomethyl)benzoic acid is noted for its role as a linker in polymer modification and surface functionalization, which can lead to the development of advanced materials with tailored properties. nbinno.com Furthermore, benzoic acid and its derivatives have been studied for their ability to be incorporated into the crystalline cavities of polymers like syndiotactic polystyrene, which can alter the material's properties. mdpi.com This suggests that N-alkylated derivatives could also be used to tune the physical and chemical characteristics of various polymer systems.

Research in Agricultural Science: Allelochemical Properties and Plant Growth Modulation

In the field of agricultural science, derivatives of aminobenzoic acid have shown promise as plant growth regulators and have been investigated for their allelochemical properties. Allelochemicals are compounds released by a plant that can affect the growth of neighboring plants. nih.gov

Para-aminobenzoic acid (PABA), the parent amine of the aminomethylbenzoic acid family, and its derivatives have been shown to act as potential auxin-like regulators of root development. researchgate.netmdpi.com Studies on tomato plants have revealed that p-aminobenzoate organic salts can promote rooting and increase productivity. mdpi.com Benzoic acid and its derivatives are among the most common allelochemicals of plant origin. researchgate.net The derivatization of PABA has been explored to modulate its biological activity, including its effects on plant pathogens and growth. mdpi.com This suggests that N-alkylated derivatives of aminomethylbenzoic acid could be synthesized and screened for desirable activities as plant growth modulators or as environmentally benign herbicides.

Q & A

Q. What are the recommended synthetic routes for 4-{[Butyl(methyl)amino]methyl}benzoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination or alkylation of 4-(aminomethyl)benzoic acid derivatives. For example, the Eschweiler-Clarke methylation (using formaldehyde and formic acid) is effective for introducing methyl groups to amine precursors . Key variables include:

  • Temperature : Elevated temperatures (reflux) improve reaction rates but may increase side products.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Acidic conditions (formic acid) drive methylation efficiency.
    Yield optimization requires monitoring by HPLC or LC-MS to track intermediate formation.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the butyl(methyl)amino group (δ ~2.2–3.0 ppm for N–CH3 and N–CH2–) and benzoic acid protons (δ ~7.8–8.2 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21/c space group observed in related benzoic acid derivatives) .
  • HPLC-PDA : Assess purity (>98%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How does the compound’s alkylamino substitution pattern affect its biological activity compared to analogs?

The butyl(methyl)amino group enhances lipophilicity and membrane permeability, critical for enzyme inhibition. Comparative studies of sulfonamide derivatives show:

CompoundcPLA2α InhibitionBinding Affinity (Ki, nM)
4-[Butyl(methyl)sulfamoyl]BAHigh12.3 ± 1.5
4-[Ethyl(methyl)sulfamoyl]BAModerate45.7 ± 3.2
4-[Propyl(methyl)sulfamoyl]BALow89.4 ± 6.1

The longer butyl chain improves hydrophobic interactions with enzyme pockets, while methyl minimizes steric hindrance .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to cPLA2α (PDB: 1CJY) using the AMBER force field. Focus on sulfonamide oxygen interactions with Arg200 and Lys541 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2.0 Å indicates stable binding) .
  • QSAR Models : Correlate logP values with inhibitory activity (e.g., higher lipophilicity enhances membrane penetration but may reduce solubility) .

Q. How can contradictory crystallographic and spectroscopic data be resolved?

Discrepancies in bond angles or proton environments may arise from polymorphism or solvent effects. Strategies include:

  • SHELXL Refinement : Use twin refinement (BASF parameter) for twinned crystals .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in the butyl chain) causing signal broadening .
  • DFT Calculations (Gaussian) : Compare experimental and theoretical 13C NMR shifts to validate conformers .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage?

  • Storage Conditions : –20°C under argon, with desiccants (silica gel) to prevent hydrolysis of the sulfonamide group .
  • Stability Assays : Monitor by LC-MS every 6 months; degradation products (e.g., free benzoic acid) indicate hydrolysis .

Q. How can the compound’s solubility be optimized for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
  • Buffers : Phosphate buffer (pH 7.4) with 0.1% Tween-80 improves aqueous solubility .
  • Salt Formation : Prepare sodium salts via treatment with NaOH (1:1 molar ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.